
n1-(3-Trifluoromethylphenyl)-1,3-propanediamine
Übersicht
Beschreibung
“N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” is a chemical compound that has been studied for its potential applications in the field of medicine . It has been identified as a promising scaffold for the development of novel protein kinase inhibitors . These inhibitors are able to target the inactive conformation of the vascular endothelial growth factor receptor, which is a common approach for cancer treatment .
Synthesis Analysis
The synthesis of “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” involves the introduction of different amines into the carbonyl groups of phthalic acids . This process is carried out to study their potential anti-kinase activity by molecular modeling and molecular docking . The intermediates 2-amino substituted benzothiazoles are obtained by cyclization of substituted aniline with ammonium thiocynate .Molecular Structure Analysis
The molecular structure of “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” has been studied using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Chemical Reactions Analysis
The chemical reactions involving “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” have been studied in silico against various cancer-related protein kinases . The inhibitory activity of the designed structures was compared with that of known inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(3-Trifluoromethylphenyl)-1,3-propanediamine” include its IUPAC name, N1- [3- (trifluoromethyl)phenyl]-1,2-benzenediamine, and its Inchi Code, 1S/C13H11F3N2/c14-13 (15,16)9-4-3-5-10 (8-9)18-12-7-2-1-6-11 (12)17/h1-8,18H,17H2 .Wirkmechanismus
Eigenschaften
CAS-Nummer |
124438-61-5 |
|---|---|
Produktname |
n1-(3-Trifluoromethylphenyl)-1,3-propanediamine |
Molekularformel |
C10H13F3N2 |
Molekulargewicht |
218.22 g/mol |
IUPAC-Name |
N'-[3-(trifluoromethyl)phenyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7,15H,2,5-6,14H2 |
InChI-Schlüssel |
HUYFCKLROMLURG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NCCCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

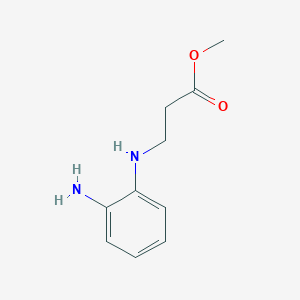


![2-[1-(4-chlorophenyl)ethylideneamino]oxyacetic Acid](/img/structure/B8768507.png)

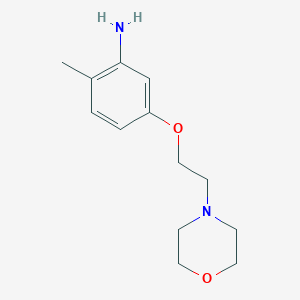
![Piperazine, 1-[(4-fluorophenyl)methyl]-2,5-dimethyl-, (2S,5R)-](/img/structure/B8768535.png)
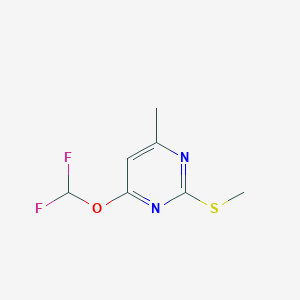

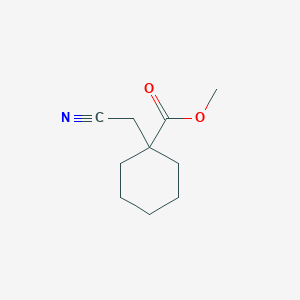

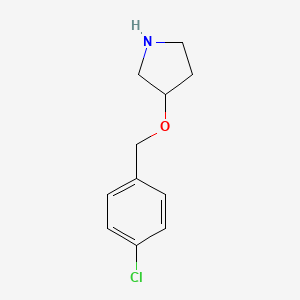
![3'-(Pyridin-4-yl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B8768562.png)
